Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate has been utilized in various synthetic chemistry applications. For instance, it has been converted into other compounds for antimicrobial and anti-inflammatory agent studies (Narayana et al., 2006). Additionally, it has been involved in reactions to form novel compounds, with their structures determined by spectral analysis (Shipilovskikh et al., 2014). In a similar context, Jayaraman et al. (2010) reported its use in synthesizing related compounds characterized by IR, NMR, and LCMS methods (Jayaraman et al., 2010).
Biological Activity
In the field of medicinal chemistry, this compound has been a key intermediate in synthesizing novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016). Furthermore, the compound has been evaluated for its anti-microbial activity, indicating its significance in drug discovery research (Spoorthy et al., 2021).
Photophysical and Photodiode Applications
In the realm of materials science, this compound has been explored for its role in the synthesis of compounds with interesting optical behaviors. For example, Elkanzi et al. (2020) studied its derivatives for photodiode applications, highlighting its potential in electronic and optoelectronic devices (Elkanzi et al., 2020).
Fluorescence and Sensing
It has also been utilized in the development of fluorescent probes for detecting biomolecules like cysteine and homocysteine, demonstrating its utility in analytical chemistry and diagnostics (Na et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfides, thiols, and thiourea, which are employed as S-nucleophiles in nucleophilic substitution reactions . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with specific enzymes, leading to their inhibition or activation. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo rapid decomposition under certain conditions, which can affect its biological activity and efficacy . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)11-10(13)8-5-7(6-14)3-4-9(8)17-11/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEYBGLQTFAKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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